molecular formula C26H20FN3O4S B2722517 N-(3-fluorophenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899941-40-3

N-(3-fluorophenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2722517
CAS No.: 899941-40-3
M. Wt: 489.52
InChI Key: OJZDIZKIJNZHEB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a methoxybenzyl group, and a benzofuro[3,2-d]pyrimidin-2-yl moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the benzofuro[3,2-d]pyrimidin-2-yl core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxybenzyl group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the fluorophenyl group: This step may involve palladium-catalyzed cross-coupling reactions.

    Formation of the final acetamide structure: This involves the reaction of the intermediate with acetic anhydride or similar reagents.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry techniques and advanced purification methods.

Chemical Reactions Analysis

N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activity.

    Pharmacology: Studies can investigate its interaction with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA/RNA Interaction: The compound could interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in specific functional groups, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may confer distinct properties and applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O4S/c1-33-19-9-4-6-16(12-19)14-30-25(32)24-23(20-10-2-3-11-21(20)34-24)29-26(30)35-15-22(31)28-18-8-5-7-17(27)13-18/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZDIZKIJNZHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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